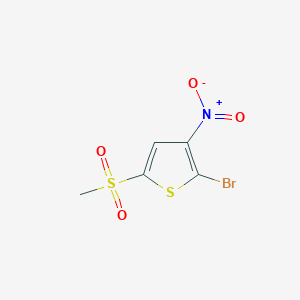
(2-Bromo-5-fluorophenyl)methanesulfonyl chloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrochemical Properties in Ionic Liquids
(2-Bromo-5-fluorophenyl)methanesulfonyl chloride exhibits intriguing electrochemical properties when used in ionic liquids. For instance, in a study conducted by Su, Winnick, and Kohl (2001), they explored the electrochemical behavior of vanadium pentoxide (V2O5) films in methanesulfonyl chloride (MSC)-based electrolytes. This research highlights the potential of such compounds in advanced battery technologies and electrochemical applications (Su, Winnick, & Kohl, 2001).
Catalysis in Organic Synthesis
The compound plays a significant role in catalysis, particularly in organic synthesis. Rosen et al. (2011) discussed the use of methanesulfonyl chloride in a Pd-catalyzed cross-coupling process, emphasizing its utility in avoiding genotoxic impurities in the synthesis of various organic compounds, such as dofetilide (Rosen et al., 2011).
Chemical Synthesis and Molecular Structure
In the domain of chemical synthesis, (2-Bromo-5-fluorophenyl)methanesulfonyl chloride is instrumental in synthesizing complex organic structures. Kumar, Rudrawar, and Chakraborti (2008) demonstrated its application in the one-pot synthesis of benzoxazoles, showcasing its versatility in organic chemistry (Kumar, Rudrawar, & Chakraborti, 2008).
Reaction with Acetylcholinesterase
The interaction of methanesulfonyl compounds with enzymes like acetylcholinesterase has been a subject of research. Greenspan and Wilson (1970) investigated the effect of fluoride on the reactions of methanesulfonates with acetylcholinesterase, contributing to our understanding of enzyme-inhibitor interactions (Greenspan & Wilson, 1970).
Fluorination and Synthesis Reactions
The compound's role in fluorination reactions and synthesis of novel organic compounds has also been explored. For example, Ogasawara et al. (2009) reported the use of fluorobis(phenylsulfonyl)methane in palladium-catalyzed monofluoromethylation, highlighting its role in creating fluorinated organic compounds (Ogasawara et al., 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the process involves the oxidative addition of electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
It’s known that the suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is a key process in the synthesis of various organic compounds .
Result of Action
The compound’s potential use in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon–carbon bonds .
Action Environment
The suzuki–miyaura cross-coupling reaction, which similar compounds are involved in, is known for its mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
(2-bromo-5-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSOQKOWXQQWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-fluorophenyl)methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)


![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)




![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)
